N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-7-9(14-18-8)12(16)13-5-4-10(15)11-3-2-6-17-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONHBINRRHQUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. One common method involves the radical bromination of a methyl group followed by a series of condensation reactions . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 5-methyl-1,2-oxazolidine .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of N-[3-(Furan-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is its antimicrobial properties. Studies have shown that oxazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Zone of Inhibition (mm) | Tested Strains |
|---|---|---|
| 42 | 18 | Staphylococcus aureus |
| 43 | 18 | Escherichia coli |
| 44 | 17 | Candida albicans |
| 45 | 16 | Candida glabrata |
Antitumor Properties
This compound has also shown promise in cancer research. Oxazole derivatives are being investigated for their antitumor effects against various cancer cell lines. For example, certain synthesized oxazole compounds have demonstrated significant cytotoxicity against prostate cancer cells (PC-3) and breast cancer cells (MCF7) with IC50 values indicating potent activity .
Table 2: Antitumor Activity of Oxazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 60 | 0.0030 | PC-3 |
| 61 | 0.0047 | A431 |
| 62 | 0.0035 | MCF7 |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of oxazole compounds is ongoing. The structural characteristics of this compound may contribute to its ability to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in therapeutics. Studies suggest that oxazole derivatives may interfere with specific biological pathways involved in cell proliferation and survival, including apoptosis induction in cancer cells .
Synthesis and Optimization
The synthesis of this compound involves various chemical methodologies that can be optimized to enhance yield and purity. Research has focused on modifying synthetic routes to improve the efficiency and scalability of production, which is essential for further research and potential clinical applications .
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the oxazole ring.
5-Methyl-1,2-oxazole-3-carboxamide: Contains the oxazole ring but lacks the furan ring.
N-(3-Hydroxypropyl)carboxamide: Similar structure but without the heterocyclic rings.
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the combination of the furan and oxazole rings, which imparts distinct chemical and biological properties.
Biological Activity
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 247.25 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been reported to show efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. For example, a related study evaluated a series of oxazole derivatives and found that certain modifications enhanced their cytotoxic potency against neuroblastoma cells .
Table 1: Cytotoxicity Data of Oxazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 32b | SH-SY5Y | 0.025 | Caspase activation |
| 8a | MCF7 | 0.052 | Apoptosis induction |
| 12a | H460 | 0.064 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the oxazole ring and side chains influence biological activity. For instance, the presence of a furan moiety has been associated with improved binding affinity to target enzymes involved in metabolic pathways related to cancer progression .
Key Findings from SAR Studies:
- Furan Substitution : Enhances lipophilicity and cellular uptake.
- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.
- Methyl Group : Affects the compound's pharmacokinetics and stability.
Case Study 1: Neuroblastoma Treatment
A recent investigation into the effects of this compound on neuroblastoma cells revealed that treatment led to significant reductions in cell viability compared to control groups. The study utilized flow cytometry to measure apoptotic cell populations post-treatment .
Case Study 2: Antibacterial Efficacy
In another study focused on antibacterial activity, the compound demonstrated potent inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics . This suggests its potential as a novel therapeutic agent in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
